9-(Benzyloxy)acridine
Overview
Description
9-(Benzyloxy)acridine is a derivative of acridine, a class of compounds known for their broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Benzyloxy)acridine typically involves the reaction of acridine with benzyl alcohol under specific conditions. One common method includes the use of a catalyst such as zinc chloride to facilitate the reaction. The process involves heating the reactants to a specific temperature to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 9-(Benzyloxy)acridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce various reduced forms of acridine .
Scientific Research Applications
9-(Benzyloxy)acridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential as a DNA intercalator, which allows it to bind to DNA and interfere with biological processes.
Industry: Utilized in the development of fluorescent dyes and materials for visualization of biomolecules.
Mechanism of Action
The mechanism of action of 9-(Benzyloxy)acridine primarily involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase. This inhibition prevents DNA replication and transcription, leading to cell death, particularly in rapidly dividing cancer cells . Additionally, the compound may interact with other molecular targets, including proteins involved in cell signaling pathways .
Comparison with Similar Compounds
9-Aminoacridine: Known for its use as a fluorescent dye and antimicrobial agent.
9-Methylacridine: Used in corrosion inhibition and as a precursor for other acridine derivatives.
9-Carboxyacridine: Investigated for its anticancer properties and ability to inhibit DNA topoisomerase.
Uniqueness of 9-(Benzyloxy)acridine: What sets this compound apart from its analogues is its unique benzyloxy group, which enhances its ability to intercalate with DNA and increases its potential as an anticancer agent. This structural modification also improves its solubility and bioavailability, making it a more effective therapeutic compound .
Properties
IUPAC Name |
9-phenylmethoxyacridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c1-2-8-15(9-3-1)14-22-20-16-10-4-6-12-18(16)21-19-13-7-5-11-17(19)20/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBHODIBXCASSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C=CC=CC3=NC4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50823125 | |
Record name | 9-(Benzyloxy)acridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50823125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73302-74-6 | |
Record name | 9-(Benzyloxy)acridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50823125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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